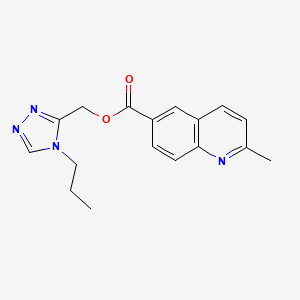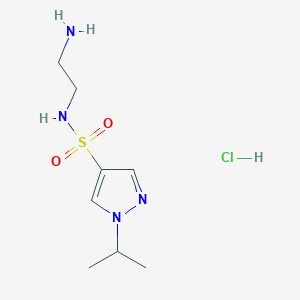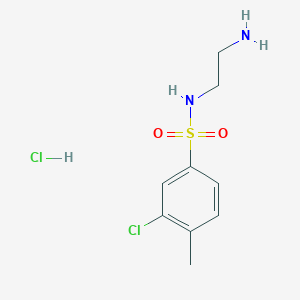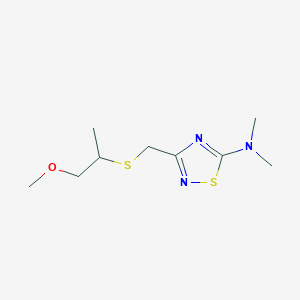
N-(2-aminoethyl)-4-cyano-3-(trifluoromethyl)benzenesulfonamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-aminoethyl)-4-cyano-3-(trifluoromethyl)benzenesulfonamide;hydrochloride, also known as TCB-2, is a chemical compound that has gained significant attention in the field of scientific research. TCB-2 belongs to the benzene sulfonamide class of chemicals and is a potent agonist of the serotonin 5-HT2A receptor. This receptor is involved in various physiological processes, including mood regulation, cognition, and perception.
作用機序
N-(2-aminoethyl)-4-cyano-3-(trifluoromethyl)benzenesulfonamide;hydrochloride acts as a partial agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed throughout the brain. Activation of this receptor by this compound leads to an increase in the release of various neurotransmitters, including dopamine, serotonin, and glutamate. This, in turn, leads to altered perception, mood, and cognition.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects, including altered perception of time, space, and self, changes in mood, and altered cognitive processes. It has also been reported to induce visual hallucinations, synesthesia, and altered sense of self.
実験室実験の利点と制限
N-(2-aminoethyl)-4-cyano-3-(trifluoromethyl)benzenesulfonamide;hydrochloride has several advantages and limitations for lab experiments. Advantages include its high potency and selectivity for the serotonin 5-HT2A receptor, which allows for precise manipulation of this receptor in various experimental settings. Limitations include its potential toxicity and the need for specialized equipment and expertise in handling and administering this compound.
将来の方向性
There are several future directions for research on N-(2-aminoethyl)-4-cyano-3-(trifluoromethyl)benzenesulfonamide;hydrochloride. One potential direction is to investigate its potential therapeutic applications in various psychiatric disorders, including depression, anxiety, and schizophrenia. Another direction is to investigate its potential as a tool in neuroscience research to investigate the role of the serotonin 5-HT2A receptor in various physiological and pathological conditions. Additionally, further research is needed to understand the potential long-term effects of this compound on the brain and the body.
合成法
The synthesis of N-(2-aminoethyl)-4-cyano-3-(trifluoromethyl)benzenesulfonamide;hydrochloride involves several steps, including the reaction of 4-cyano-3-(trifluoromethyl)benzenesulfonyl chloride with ethylenediamine in the presence of an organic base. The resulting product is then treated with hydrochloric acid to obtain this compound hydrochloride. This synthesis method has been optimized and has been reported to yield high purity this compound.
科学的研究の応用
N-(2-aminoethyl)-4-cyano-3-(trifluoromethyl)benzenesulfonamide;hydrochloride has been extensively studied for its potential therapeutic applications in various psychiatric disorders, including depression, anxiety, and schizophrenia. It has been reported to have a similar mechanism of action as LSD, a well-known hallucinogenic drug, but with fewer side effects. This compound has also been used as a tool in neuroscience research to investigate the role of the serotonin 5-HT2A receptor in various physiological and pathological conditions.
特性
IUPAC Name |
N-(2-aminoethyl)-4-cyano-3-(trifluoromethyl)benzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3O2S.ClH/c11-10(12,13)9-5-8(2-1-7(9)6-15)19(17,18)16-4-3-14;/h1-2,5,16H,3-4,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGFLSWZPNCUJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCCN)C(F)(F)F)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-3-[(2-methylcyclopropanecarbonyl)amino]pentanoic acid](/img/structure/B7640223.png)
![1-[[(1-Hydroxycyclopentyl)methyl-(pyridin-3-ylmethyl)amino]methyl]cyclopentan-1-ol](/img/structure/B7640239.png)
![3-[[2-(2-Fluorophenyl)propanoylamino]methyl]benzoic acid](/img/structure/B7640241.png)


![2-cyclobutyloxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7640273.png)
![2-fluoro-3-methyl-N-[5-(morpholin-4-ylmethyl)pyridin-2-yl]benzamide](/img/structure/B7640280.png)
![3-[(4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carbonylamino)methyl]benzoic acid](/img/structure/B7640286.png)

![4-[[2-(5-fluoro-1H-indol-3-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7640306.png)
![3-[4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholin-2-yl]phenol](/img/structure/B7640319.png)

